3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide is an organic compound with the molecular formula C24H23NO5. It is characterized by the presence of three methoxy groups attached to a benzamide core, along with a phenylacetyl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(phenylacetyl)aniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or modulating receptor activities. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in the overall structure and biological activity.
3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but has an aldehyde functional group instead of a benzamide.
3,4,5-Trimethoxybenzoic Acid: The parent compound used in the synthesis of 3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-phenylacetyl)phenyl]benzamide |
InChI |
InChI=1S/C24H23NO5/c1-28-21-14-17(15-22(29-2)23(21)30-3)24(27)25-19-12-8-7-11-18(19)20(26)13-16-9-5-4-6-10-16/h4-12,14-15H,13H2,1-3H3,(H,25,27) |
InChI Key |
WFISNOVVOLZPRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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